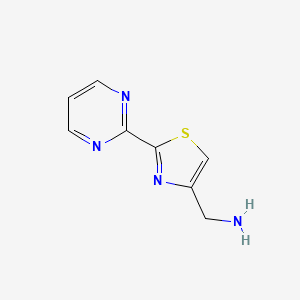

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine

Description

BenchChem offers high-quality (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-4-6-5-13-8(12-6)7-10-2-1-3-11-7/h1-3,5H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSXSXZMNZRQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653255 | |

| Record name | 1-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-55-0 | |

| Record name | 1-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine synthesis pathway

An In-depth Technical Guide on the Synthesis of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine

Authored by: A Senior Application Scientist

Introduction: Strategic Importance and Synthesis Overview

The convergence of pyrimidine and thiazole ring systems within a single molecular framework has yielded a plethora of compounds with significant pharmacological activities. These heterocyclic hybrids are prominent scaffolds in drug discovery, with applications ranging from oncology to infectious diseases.[1][2] The title compound, (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine, incorporates this privileged 2,4-substituted pyrimidinyl-thiazole core with a reactive primary aminomethyl group at the thiazole C4 position. This functional handle is a critical anchor for further chemical elaboration, enabling the construction of diverse compound libraries for screening and lead optimization.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine. Moving beyond a mere recitation of steps, we will delve into the mechanistic rationale behind the chosen reactions, justify the selection of reagents, and present detailed, field-tested protocols. The synthesis is logically segmented into three primary stages:

-

Formation of a key thioamide precursor , pyrimidine-2-carbothioamide.

-

Construction of the central thiazole ring through the classic Hantzsch thiazole synthesis to yield the aldehyde intermediate, 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

-

Conversion of the aldehyde to the target primary amine via reductive amination, a robust and selective transformation.

This document is intended for researchers, medicinal chemists, and process development scientists who require a deep and practical understanding of this synthetic route.

Retrosynthetic Analysis

A logical retrosynthetic strategy is crucial for designing an efficient and robust synthesis. The target molecule is disconnected at the C-N bond of the primary amine, identifying reductive amination of an aldehyde as the final strategic step. This key aldehyde intermediate is then deconstructed via the Hantzsch thiazole synthesis, leading back to two fundamental building blocks: pyrimidine-2-carbothioamide and a suitable 3-carbon α-halocarbonyl synthon.

Caption: Retrosynthetic pathway for the target amine.

Synthesis of Key Precursors

Stage 1: Preparation of Pyrimidine-2-carbothioamide

The conversion of an amide to its corresponding thioamide is a fundamental transformation in heterocyclic synthesis. While several reagents exist, Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,dithia-2,4-diphosphetane-2,4-disulfide) is often the reagent of choice due to its high efficacy, mild reaction conditions, and applicability to a wide range of substrates.[3] The mechanism involves the dissociation of the dimeric Lawesson's Reagent into a reactive monomer, which then engages the amide carbonyl in a [2+2] cycloaddition, ultimately leading to the thioamide.

Sources

- 1. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of pyrimidine and thiazole rings in a single molecular framework has given rise to a class of heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of the core chemical entity, (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine, a molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this document leverages information from closely related analogs to provide a robust understanding of its physicochemical properties, synthetic routes, and potential applications in drug discovery. We will explore the rationale behind synthetic strategies, delve into the structural and electronic properties that govern its biological activity, and discuss its potential as a scaffold for developing novel therapeutics.

Introduction: The Significance of the Pyrimidinyl-Thiazole Scaffold

The pyrimidine ring is a fundamental component of nucleic acids, making it a privileged scaffold in medicinal chemistry.[1] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems has led to its incorporation into a wide array of approved drugs.[1] Similarly, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another cornerstone of therapeutic agents, notably found in the structure of penicillin.[2][3] The fusion of these two pharmacophores into a single molecule, such as the (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine core, creates a unique chemical space with the potential for diverse biological activities.[4][5]

Derivatives of the pyrimidine-thiazole hybrid have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][6] The structural rigidity of the fused ring system, combined with the electronic properties of the nitrogen and sulfur heteroatoms, allows for specific interactions with biological targets. This guide aims to provide a detailed exploration of the (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine scaffold as a platform for the rational design of new chemical entities.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Molecular Weight | ~192.2 g/mol | Calculated based on the molecular formula C8H8N4S. This is in the range of typical small molecule drugs. |

| pKa | Basic (amine) ~8-9 | The primary amine will be the most basic site. The pyrimidine and thiazole nitrogens are less basic due to aromaticity. |

| logP | 1.0 - 2.0 | The presence of polar amine and pyrimidine moieties will be balanced by the thiazole ring, suggesting moderate lipophilicity. |

| Solubility | Moderate in polar organic solvents, low in water | The primary amine will enhance aqueous solubility at acidic pH due to salt formation. |

| Hydrogen Bond Donors | 2 (amine NH2) | The amine group can act as a hydrogen bond donor, crucial for target binding. |

| Hydrogen Bond Acceptors | 4 (2 pyrimidine N, 1 thiazole N, 1 amine N) | Multiple nitrogen atoms can accept hydrogen bonds, influencing solubility and binding. |

This table presents predicted values based on the structure and data from analogous compounds. Experimental verification is required.

Synthesis Strategies: A Guide to a Versatile Scaffold

The synthesis of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine and its derivatives generally follows a convergent approach, where the pyrimidine and thiazole rings are constructed and then coupled. A common and effective strategy is the Hantzsch thiazole synthesis.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route, based on established methodologies for similar compounds.[7][8]

Caption: A plausible two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(chloromethyl)-2-(pyrimidin-2-yl)thiazole

-

Reactant Preparation: Dissolve 2-pyrimidinethiocarboxamide (1 equivalent) in a suitable solvent such as ethanol.

-

Reaction Initiation: Add 1,3-dichloroacetone (1.1 equivalents) to the solution. The use of a slight excess of the α-haloketone ensures complete consumption of the thiocarboxamide.

-

Reaction Conditions: Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine

-

Reactant Preparation: Dissolve the 4-(chloromethyl)-2-(pyrimidin-2-yl)thiazole (1 equivalent) from the previous step in a polar aprotic solvent like dimethylformamide (DMF).

-

Amination: Add a source of ammonia, such as a solution of ammonia in methanol or sodium azide followed by reduction. A more controlled method involves using potassium phthalimide followed by hydrazinolysis (Gabriel synthesis) to avoid over-alkylation.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed in vacuo. The residue is then subjected to an appropriate work-up procedure depending on the amination method used. For the Gabriel synthesis, treatment with hydrazine hydrate is followed by an acid-base extraction to isolate the primary amine. The final product is then purified by chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Based on the analysis of similar structures, the following spectroscopic data can be anticipated for (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine:

-

¹H NMR:

-

A singlet for the thiazole proton (C5-H) around δ 7.5-8.0 ppm.

-

A doublet for the pyrimidine protons at C4 and C6 around δ 8.8-9.0 ppm and a triplet for the C5 proton around δ 7.4-7.6 ppm.

-

A singlet for the methylene protons (-CH₂-NH₂) around δ 4.0-4.5 ppm.

-

A broad singlet for the amine protons (-NH₂) which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the thiazole carbons in the range of δ 110-170 ppm.

-

Signals for the pyrimidine carbons in the range of δ 120-160 ppm.

-

A signal for the methylene carbon (-CH₂) around δ 40-50 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

A prominent [M+H]⁺ peak at m/z ≈ 193.05.

-

Potential Applications in Drug Discovery

The pyrimidinyl-thiazole scaffold is a versatile platform for the development of novel therapeutic agents. Several derivatives have shown potent biological activities.

Caption: Potential therapeutic applications of the core scaffold.

Kinase Inhibition

A significant number of pyrimidinyl-thiazole derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been discovered as potent inhibitors of Aurora kinases A and B.[9] Furthermore, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been investigated as novel inhibitors of cyclin-dependent kinase 12 (CDK12).[10] The (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine core provides a key building block for synthesizing libraries of compounds to screen for kinase inhibitory activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyrimidine/thiazole hybrids have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), demonstrating potential as anti-inflammatory agents with reduced cardiovascular side effects.[4] The aminomethyl group on the thiazole ring of our title compound offers a handle for further functionalization to optimize interactions with the active sites of inflammatory enzymes.

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented.[3] The pyrimidinyl-thiazole scaffold has been explored for the development of novel anticancer agents. For example, 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives have been identified as potent inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are crucial for tumorigenesis.[11] The aminomethyl group in (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine can be utilized to attach various pharmacophores to enhance cytotoxicity against cancer cell lines.

Conclusion and Future Directions

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine represents a promising, yet underexplored, chemical scaffold. While direct experimental data is sparse, analysis of its structural analogs strongly suggests its potential as a versatile building block in medicinal chemistry. The synthetic accessibility of this core, coupled with the proven therapeutic relevance of the pyrimidinyl-thiazole framework, makes it an attractive starting point for the development of novel kinase inhibitors, anti-inflammatory drugs, and anticancer agents.

Future research should focus on the definitive synthesis and characterization of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine to establish its precise physicochemical properties. Subsequently, the generation of a focused library of derivatives, by modifying the aminomethyl group and the pyrimidine ring, will be crucial for exploring the structure-activity relationships and identifying lead compounds for various therapeutic targets. The insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

-

Al-Harbi, S. A., et al. (2023). Synthesis of new 2‐pyridinone and thiazole derivatives containing coumarin moiety. Journal of Heterocyclic Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. [Link]

-

Fahmy, H., et al. (2022). New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition. Archiv der Pharmazie, 355(6), e2200024. [Link]

-

Gomha, S. M., et al. (2024). A review on thiazole based compounds and it's pharmacological activities. Journal of Molecular Structure, 1301, 137351. [Link]

-

Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

-

MDPI. (2023). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. [Link]

-

McInnes, C., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(13), 4849-4861. [Link]

-

Narayana, B., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 633. [Link]

-

Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 952-962. [Link]

-

Shi, H. B., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(10), 675-683. [Link]

-

Shi, H. B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o259. [Link]

-

Song, D., et al. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. Bioorganic Chemistry, 158, 108302. [Link]

-

Tadigoppula, N., et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 257-273. [Link]

-

Wang, Y., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5767. [Link]

-

Zhang, L., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(18), 4239. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]

- 6. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine, a heterocyclic compound of significant interest in medicinal chemistry. While this specific molecule is a relatively novel entity, its core structure, comprising a pyrimidine ring linked to a thiazole moiety, is a well-established pharmacophore in numerous biologically active agents. This document will detail its chemical identity, propose a viable synthetic route based on established methodologies, predict its spectroscopic characteristics, and explore its potential therapeutic applications, particularly in oncology, by drawing parallels with closely related analogues.

Compound Identification and Physicochemical Properties

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine is a small molecule featuring a pyrimidine ring substituted at the 2-position with a 4-(aminomethyl)thiazole group. Its unique structural arrangement offers multiple points for hydrogen bonding and potential interactions with biological targets.

| Property | Value | Source |

| CAS Number | 1123169-55-0 | [Commercial Supplier Data] |

| Molecular Formula | C₈H₈N₄S | [Calculated] |

| Molecular Weight | 192.24 g/mol | [Calculated] |

| SMILES | C1=CN=C(N=C1)C2=NC=C(S2)CN | [Inferred from Name] |

| Chemical Structure |

Proposed Synthesis Pathway

A proposed multi-step synthesis is outlined below:

Sources

- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Introduction: The Pyrimidine-Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrimidine-Thiazole Derivatives

In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of efficient therapeutic development. The hybrid framework of pyrimidine fused or linked to a thiazole ring represents one such critical scaffold. Pyrimidines are foundational components of nucleic acids and various vitamins, granting them inherent biocompatibility and therapeutic relevance in antiviral and antitumor applications.[1][2] Similarly, the thiazole nucleus is a key feature in numerous biologically active compounds, including antibiotics and anti-inflammatory agents.[1][3]

The fusion of these two heterocyclic systems creates a unique electronic and steric environment, leading to a diverse portfolio of biological activities. The ongoing challenge of drug-resistant pathogens and the need for more selective and potent therapeutics for complex diseases like cancer and chronic inflammation necessitate the continued exploration of novel derivatives based on this versatile scaffold.[1] This guide provides a detailed exploration of the principal biological activities of pyrimidine-thiazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Thiazolo[4,5-d]pyrimidine derivatives, as bioisosteres of purines, have emerged as particularly potent agents in oncology research.[4][5] Their mechanism of action is often multifaceted, targeting the core processes that drive cancer cell proliferation and survival.

Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

The primary anticancer mechanisms associated with pyrimidine-thiazole derivatives involve the disruption of key cellular signaling pathways.

-

Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases, which are crucial enzymes in cell signaling that are often dysregulated in cancer.[6] For example, certain derivatives have shown inhibitory activity against kinases in the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[7]

-

Tubulin Polymerization Disruption: The cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Some pyrimidine-thiazole compounds have been shown to interfere with tubulin assembly, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[7][8]

-

Induction of Apoptosis: Beyond targeting specific enzymes, these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the selective elimination of cancer cells.[7]

Below is a conceptual diagram illustrating the inhibition of a generic kinase signaling pathway by a pyrimidine-thiazole derivative.

References

- 1. ijerst.org [ijerst.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. scialert.net [scialert.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Protein Targets of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine represents a unique convergence of two biologically significant heterocycles: pyrimidine and thiazole. While direct experimental evidence elucidating the specific protein targets of this precise molecule remains to be published, the rich pharmacology of its structural analogues provides a compelling roadmap for investigation. This technical guide, therefore, is constructed upon a foundation of expertly curated data from closely related pyrimidinyl-thiazole derivatives. As a Senior Application Scientist, the ensuing narrative is designed to be both a predictive and a practical resource, offering a logical framework for identifying and validating the potential protein targets of this promising, yet uncharacterized, compound.

The core hypothesis underpinning this guide is that the pyrimidinyl-thiazole scaffold serves as a privileged structure for kinase inhibition. Decades of medicinal chemistry have demonstrated the propensity of such motifs to competitively bind to the ATP-binding pocket of various kinases. Consequently, this guide will focus on two of the most prominent and well-validated kinase families targeted by pyrimidinyl-thiazole derivatives: the Cyclin-Dependent Kinases (CDKs) and the c-Met receptor tyrosine kinase .

I. The Prime Suspects: Cyclin-Dependent Kinases as Potential Targets

The dysregulation of the cell cycle is a hallmark of cancer, and CDKs are the master regulators of this fundamental process.[1][2] The pyrimidinyl-thiazole scaffold has been extensively explored in the design of potent and selective CDK inhibitors.[3][4][5][6]

The Rationale: Structure-Activity Relationship Insights

The pyrimidine ring often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The thiazole ring and its substituents typically project into the ribose- and triphosphate-binding regions, where modifications can modulate potency and selectivity. For instance, studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have shown that substitutions on the thiazole and the phenylamino moiety are critical for affinity and selectivity against different CDK isoforms.[4][5] The introduction of amino functionalities on the thiazole ring can lead to enhanced interactions with conserved aspartate residues within the active site of CDKs like CDK2 and CDK9.[4]

Key CDK Targets and the Signaling Nexus

Based on the evidence from structural analogues, the most probable CDK targets for (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine include:

-

CDK2: A key regulator of the G1/S phase transition and S phase progression.[7]

-

CDK9: A component of the positive transcription elongation factor b (P-TEFb), which regulates transcription.[3]

-

CDK4/6: Primarily involved in the G1 phase progression.[1]

Inhibition of these CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies.[2]

Quantitative Analysis of Related CDK Inhibitors

The following table summarizes the inhibitory activities of several pyrimidinyl-thiazole derivatives against various CDKs, providing a benchmark for the potential potency of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine.

| Compound Class | Target CDK | IC50 / Ki (nM) | Reference |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | 7 (IC50) | [4] |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK2 | 568 (Ki) | [5] |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK1 | 94 (Ki) | [5] |

| N4-(Substituted Thiazol-2-yl)-N2-phenylpyrimidine-2,4-diamine | CDK2 | 4 (IC50) | [8] |

| N4-(Substituted Thiazol-2-yl)-N2-phenylpyrimidine-2,4-diamine | CDK9 | 9 (IC50) | [8] |

II. A Second Line of Inquiry: The c-Met Receptor Tyrosine Kinase

The c-Met signaling pathway plays a crucial role in cell proliferation, motility, and invasion, and its aberrant activation is implicated in the progression and metastasis of numerous cancers.[9][10][11][12] The pyrimidinyl-thiazole scaffold has also been successfully employed in the development of c-Met inhibitors.[13][14]

The Rationale: Exploiting the Kinase ATP-Binding Site

Similar to CDKs, the inhibition of c-Met by pyrimidinyl-thiazole derivatives is predicated on their ability to compete with ATP for binding to the kinase domain. Structure-activity relationship studies have shown that modifications to the pyrimidinyl-thiazole core can significantly impact potency and selectivity against c-Met.[15][16]

The c-Met Signaling Cascade

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT3.[10][17] This ultimately leads to cellular responses including proliferation, survival, and migration.

Quantitative Analysis of Related c-Met Inhibitors

The following table provides inhibitory data for pyrimidinyl-thiazole and related heterocyclic derivatives against c-Met, offering a comparative basis for the potential activity of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine.

| Compound Class | Target | IC50 / Ki (nM) | Reference |

| Triazolo-pyridazine/-pyrimidine derivative | c-Met | 90 (IC50) | [15] |

| Thioxopyrazolo[3,4-b]pyridine | c-Met | 4.27 (IC50) | [16] |

| Triazolothiadiazole derivative | c-Met | 25 (Ki) | [14] |

| Imidazo[1,2-a]pyridin derivative | c-Met | 5 (IC50) | [18] |

III. Experimental Validation: A Step-by-Step Guide

To empirically determine the protein targets of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine, a systematic and multi-faceted experimental approach is required. The following protocols are presented as a comprehensive workflow for target identification and validation, with a focus on kinase inhibition.

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (Radiometric)

This protocol is a robust method for determining the direct inhibitory effect of a compound on CDK2 activity.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Histone H1 substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine in DMSO, followed by a further dilution in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, combine the CDK2/Cyclin A2 enzyme, Histone H1 substrate, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Detection: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the Histone H1 substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular c-Met Phosphorylation Assay (Western Blot)

This assay determines the ability of the compound to inhibit c-Met activation in a cellular context.[19]

Materials:

-

Human cancer cell line with high c-Met expression (e.g., A549)

-

Hepatocyte Growth Factor (HGF)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Plate A549 cells and serum-starve overnight. Pre-treat the cells with various concentrations of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine for 2 hours.

-

Stimulation: Stimulate the cells with HGF for 15 minutes to induce c-Met phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-c-Met primary antibody.

-

Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-c-Met antibody to confirm equal protein loading.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated c-Met to total c-Met. A decrease in this ratio indicates inhibition of c-Met phosphorylation.

IV. Conclusion and Future Directions

While the definitive protein targets of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine await empirical discovery, the wealth of data on structurally related compounds strongly suggests that Cyclin-Dependent Kinases and the c-Met receptor tyrosine kinase are primary candidates for investigation. The pyrimidinyl-thiazole scaffold represents a versatile and potent platform for kinase inhibitor design. The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path forward for the characterization of this novel compound.

Future research should focus on a broad kinase panel screening to identify initial hits, followed by detailed in vitro and cellular assays to confirm and quantify inhibitory activity. Ultimately, co-crystallization of the compound with its identified target(s) will provide invaluable structural insights for future lead optimization and the development of potentially novel therapeutics.

V. References

-

Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. --INVALID-LINK--

-

Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. --INVALID-LINK--

-

Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. --INVALID-LINK--

-

Baumli, S., Endicott, J. A., & Johnson, L. N. (2010). The 3D structure of the human Cdk9/cyclin T1 complex. The EMBO Journal, 27(14), 1905-1915. --INVALID-LINK--

-

Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207-2214. --INVALID-LINK--

-

Comoglio, P. M., Giordano, S., & Trusolino, L. (2008). Drug development of MET inhibitors: targeting oncogene addiction and expedience. Nature Reviews Drug Discovery, 7(6), 504-516. --INVALID-LINK--

-

Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19. --INVALID-LINK--

-

Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. --INVALID-LINK--

-

Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770-1783. --INVALID-LINK--

-

Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Zheleva, D. I. (2010). Substituted 4-(thiazol-5-yl)-2-(phenylamino) pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry, 53(11), 4367-4378. --INVALID-LINK--

-

Hole, A. J., Baumli, S., Shao, H., Wang, S., Zheleva, D. I., & Endicott, J. A. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of Medicinal Chemistry, 56(3), 660-670. --INVALID-LINK--

-

Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., ... & Wang, S. (2017). Highly potent, selective, and orally bioavailable 4-thiazol-N-(pyridin-2-yl) pyrimidin-2-amine cyclin-dependent kinases 4 and 6 inhibitors as anticancer drug candidates: design, synthesis, and evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. --INVALID-LINK--

-

Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., ... & Gan, Z. (2022). Design, synthesis and biological evaluation of 2, 4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2416-2431. --INVALID-LINK--

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from --INVALID-LINK--

-

The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. (2021). Cancers, 13(16), 4079. --INVALID-LINK--

-

Benchchem. (2025). Application Notes: In Vitro Assay for c-Met Phosphorylation using JNJ-38877605. Retrieved from --INVALID-LINK--

-

Benchchem. (2025). Application Notes and Protocols for Cdk2-IN-28 in In Vitro Studies. Retrieved from --INVALID-LINK--

-

Sharma, P., & Sharma, R. (2018). Structure-activity relationship of C4-substituted pyrimidopyrimidines; Dual KDR/FGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2541-2547. --INVALID-LINK--

-

Zhang, Y., Li, S., Liu, J., Sun, W., Li, Y., Zhang, Y., ... & Liu, J. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(29), 18371-18384. --INVALID-LINK--

-

Cell Signaling Technology. (n.d.). CDK2/CycA Kinase. Retrieved from --INVALID-LINK--

-

BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from --INVALID-LINK--

-

Promega. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from --INVALID-LINK--

-

Benchchem. (2025). A Technical Guide for its Application as a Chemical Probe for CDK2 Function. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). phospho-c-Met (pTyr1230/pTyr1234/pTyr1235) (CS0590). Retrieved from --INVALID-LINK--

-

BLDpharm. (n.d.). 1123169-55-0|(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine. Retrieved from --INVALID-LINK--

-

Alamshany, Z. M., Algamdi, E. M., Othman, I. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC medicinal chemistry, 14(5), 943-961. --INVALID-LINK--

-

Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. (2009). Journal of Biomolecular Screening, 14(4), 404-411. --INVALID-LINK--

-

BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025). Structure-activity relationship of C4-substituted pyrimidopyrimidines; Dual KDR/FGFR tyrosine kinase inhibitors. Retrieved from --INVALID-LINK--

-

Semantic Scholar. (n.d.). Development of a Cell-Based Assay for Measurement of c-Met Phosphorylation Using AlphaScreenTM Technology and High-Content Imaging Analysis. Retrieved from --INVALID-LINK--

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(44), 32165-32210. --INVALID-LINK--

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2020). Molecules, 25(24), 5929. --INVALID-LINK--

-

Cui, J. J., McTigue, M., Nambu, M., Tran-Dube, M., Pairish, M., Shen, W., ... & Funk, L. (2011). Discovery of potent, selective triazolothiadiazole-containing c-Met inhibitors. ACS medicinal chemistry letters, 2(12), 908-913. --INVALID-LINK--

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules, 29(1), 123. --INVALID-LINK--

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(44), 32165-32210. --INVALID-LINK--

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). Molecules, 26(3), 682. --INVALID-LINK--

-

Cui, J. J., Tran-Dube, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & Funk, L. (2014). Discovery of (S)-1-(1-(imidazo [1, 2-a] pyridin-6-yl) ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][9][10] triazolo [4, 5-b] pyrazine (volitinib) as a highly potent and selective c-Met inhibitor. Journal of medicinal chemistry, 57(15), 6433-6451. --INVALID-LINK--

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(21), 5038. --INVALID-LINK--

-

BLD Pharm. (n.d.). 2433-17-2|2-(Pyridin-2-yl)thiazole. Retrieved from --INVALID-LINK--

References

- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 2. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]

- 14. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

A-Z Guide to Elucidating the Mechanism of Action for (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine

Abstract

The pursuit of novel therapeutics is fundamentally reliant on a deep and actionable understanding of a compound's mechanism of action (MoA). This guide addresses the novel chemical entity (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine, a compound of interest due to its hybrid structure featuring pyrimidine and thiazole moieties—scaffolds well-represented in a multitude of clinically approved drugs.[1][2][3][4][5][6][7] Given its novelty, a definitive MoA is yet to be established. This document provides a comprehensive, multi-pillar strategic framework for researchers, scientists, and drug development professionals to systematically investigate, speculate, and ultimately validate the MoA of this compound. We will progress from initial in silico predictions to rigorous in vitro and cellular validation, providing both the scientific rationale and detailed, actionable protocols at each stage.

Introduction: The Rationale for a Structured MoA Investigation

The compound (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine integrates two privileged heterocyclic structures. Pyrimidine derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][8] Similarly, the thiazole ring is a core component in numerous FDA-approved drugs and demonstrates significant potential in modulating biological pathways, often through kinase inhibition or as an antimicrobial agent.[5][6][9][10][11] The combination of these scaffolds suggests a high probability of biological activity, but also a broad potential target space.

Elucidating the MoA is not merely an academic exercise; it is a critical step in the drug discovery pipeline that informs efficacy, guides safety and toxicity studies, and is essential for regulatory approval. This guide presents an integrated workflow designed to systematically narrow the field of potential targets and validate the compound's precise molecular interactions.

Pillar I: Hypothesis Generation via Structural Analysis and In Silico Target Prediction

The initial phase of MoA speculation is grounded in computational methodologies that leverage the compound's structure to predict its biological targets. This cost-effective and rapid approach generates testable hypotheses that guide subsequent experimental work.[12][13][14]

Pharmacophore Decomposition and Literature Analysis

The structure of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine can be deconstructed into three key pharmacophoric elements:

-

Pyrimidine Ring: A foundational component of nucleobases, this ring is frequently found in drugs targeting kinases, GPCRs, and metabolic enzymes due to its hydrogen bonding capabilities.[1][3][8]

-

Thiazole Ring: This moiety is present in numerous kinase inhibitors (e.g., Dasatinib) and other agents, where it often engages in critical binding interactions within ATP-binding pockets.[5][7][11]

-

Aminomethyl Linker: This flexible linker can play a crucial role in positioning the heterocyclic cores within a binding site and can serve as a key interaction point itself, particularly in receptors for neurotransmitters or other endogenous amines.[15]

Based on this analysis, a primary hypothesis is that the compound may function as a kinase inhibitor . This is due to the prevalence of both pyrimidine and thiazole scaffolds in known kinase-targeting drugs.[7][11]

Computational Workflow for Target Identification

A multi-step computational approach will be employed to refine our target hypotheses.

Reverse (or inverse) docking flips the traditional virtual screening paradigm: instead of screening a library of compounds against one target, we will screen our single compound against a large database of protein structures.[13][16]

-

Methodology:

-

Generate a 3D conformer of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine in a suitable format (e.g., .mol2).

-

Utilize a reverse docking web server such as ReverseDock [16][17][18][19][20] or a target prediction platform.[12][14]

-

Screen the compound against a comprehensive library of human protein structures, such as those available in the Protein Data Bank (PDB).

-

Analyze the results based on docking scores and binding energy estimations. The output will be a ranked list of potential protein targets.

-

-

Causality and Self-Validation: This unbiased screen is not limited by our initial kinase hypothesis. By screening broadly, we may uncover unexpected targets. The strength of the prediction is correlated with the calculated binding affinity; top-ranked hits provide the most compelling hypotheses for experimental follow-up.

For the top 5-10 candidate targets identified via reverse docking, perform detailed molecular docking studies.

-

Methodology:

-

Obtain high-resolution crystal structures of the candidate proteins from the PDB.

-

Use molecular docking software (e.g., AutoDock Vina) to predict the binding mode and affinity of the compound within the active or allosteric sites of each target.[16][17]

-

Visualize and analyze the predicted binding poses. Look for key interactions such as hydrogen bonds, pi-stacking, and hydrophobic contacts.

-

-

Trustworthiness: A plausible binding pose with strong, energetically favorable interactions with key residues in a functionally relevant pocket significantly increases confidence in the hypothesis.

dot

Caption: Overall workflow for MoA elucidation.

Pillar II: In Vitro Experimental Validation

Computational predictions must be substantiated with empirical evidence. This pillar focuses on direct, biochemical, and biophysical assays to confirm target engagement and functional modulation.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within the complex milieu of an intact cell.[21][22] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[23][24][25]

-

Experimental Protocol:

-

Cell Culture: Culture a relevant human cell line known to express the top hypothesized target protein (e.g., a cancer cell line for a predicted oncology target).

-

Compound Treatment: Treat intact cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

-

Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

-

Cell Lysis: Lyse the cells via freeze-thaw cycles or detergents.

-

Separation: Centrifuge the lysates at high speed to pellet denatured, aggregated proteins.

-

Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining using Western Blot or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve in the presence of the compound indicates target stabilization and thus, direct engagement.[22][23][24]

-

-

Authoritative Grounding: This protocol confirms direct physical interaction in a physiologically relevant environment, providing strong evidence of on-target activity.[21][23]

Functional Modulation: Kinase Activity Assay

Assuming a top hit from the in silico screen is a kinase, a functional assay is required to determine if binding leads to inhibition or activation. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring ADP production.[26][27][28][29]

-

Experimental Protocol (Based on ADP-Glo™):

-

Reaction Setup: In a 384-well plate, set up kinase reactions containing the purified recombinant target kinase, its specific substrate, and ATP.

-

Compound Addition: Add (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 pM). Include no-compound (100% activity) and no-enzyme (background) controls.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[27][30]

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes.[26][27][30]

-

Luminescence Reading: Measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the data to controls and plot the percentage of kinase inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Data Presentation:

| Compound | Target Kinase | IC50 (nM) |

| (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine | Kinase X | Experimental Value |

| Staurosporine (Control) | Kinase X | Experimental Value |

Pillar III: Cellular and Systems-Level Validation

Confirming that the interaction observed in vitro is responsible for the compound's cellular effects is the final and most critical phase of MoA validation.

Target Validation with CRISPR-Cas9

CRISPR-Cas9 technology allows for the precise knockout of the hypothesized target gene.[31][32][33] If the compound's cellular phenotype is lost in the knockout cells, it provides definitive evidence of on-target action.[34][35]

-

Experimental Protocol:

-

gRNA Design: Design and validate two or more unique guide RNAs (gRNAs) targeting early exons of the target gene to ensure a functional knockout.

-

Transfection/Transduction: Deliver the Cas9 nuclease and the gRNAs into the target cell line.

-

Clonal Selection: Isolate single-cell clones and expand them.

-

Knockout Validation: Confirm the complete loss of target protein expression in selected clones via Western Blot.

-

Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cells with the compound. Measure a relevant cellular phenotype (e.g., cell viability, apoptosis, or a specific signaling event downstream of the target).

-

Analysis: If the compound elicits a dose-dependent effect in WT cells but has a significantly blunted or no effect in KO cells, the target is validated.

-

dot

Caption: Logical framework for CRISPR-based target validation.

Unbiased Global Pathway Analysis: RNA-Sequencing (RNA-Seq)

To gain a broader, unbiased view of the compound's effects on cellular pathways and to identify potential off-targets, RNA-Seq is an invaluable tool.[36][37][38] It measures changes in gene expression across the entire transcriptome in response to compound treatment.[39][40]

-

Experimental Protocol:

-

Cell Treatment: Treat cells with the compound at its EC50 concentration and a vehicle control for a relevant time period (e.g., 6, 12, or 24 hours). Collect at least three biological replicates per condition.

-

RNA Extraction: Isolate high-quality total RNA from the cell pellets.

-

Library Preparation & Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

-

Data Analysis:

-

Perform differential gene expression (DGE) analysis to identify genes that are significantly up- or down-regulated by the compound.

-

Use pathway analysis tools (e.g., GSEA, KEGG) to determine if the differentially expressed genes are enriched in specific biological pathways.

-

-

-

Expertise & Interpretation: If the compound is an inhibitor of Kinase X, we would expect to see significant downregulation of genes known to be transcriptional targets of the Kinase X signaling pathway.[40] This provides systems-level confirmation of the MoA. Unexpected pathway modulation could point to off-target effects or a more complex MoA.[38]

Conclusion

This guide outlines a rigorous, integrated strategy for the MoA elucidation of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine. By systematically progressing from computational prediction to direct biochemical validation and finally to cellular and systems-level confirmation, researchers can build a robust, evidence-based understanding of how this novel compound functions. This foundational knowledge is paramount for its continued development as a potential therapeutic agent.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH). [Link]

-

CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences. [Link]

-

In Silico Target Prediction. Creative Biolabs. [Link]

-

Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

-

How can we use RNA sequencing to figure out how a drug works?. YouTube. [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. PMC - NIH. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

-

ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. ResearchGate. [Link]

-

Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Lexogen. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

bio.tools · Bioinformatics Tools and Services Discovery Portal. bio.tools. [Link]

-

ReverseDock. University of Freiburg. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

CRISPR approaches to small molecule target identification. PMC - PubMed Central. [Link]

-

Using transcriptome sequencing to identify mechanisms of drug action and resistance. National Institutes of Health (NIH). [Link]

-

Leveraging RNA Sequencing in Pharmaceutical Research. Lab Manager. [Link]

-

In Silico Target Prediction for Small Molecules. OUCI. [Link]

-

How can we use RNA sequencing to figure out how a drug works?. YouTube. [Link]

-

A review on thiazole based compounds and it's pharmacological activities. Steemit. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

The Role of Thiazole Amino Acids in Modern Drug Discovery. Medium. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. ResearchGate. [Link]

-

Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. [Link]

-

The drugs containing thiazole ring. ResearchGate. [Link]

-

Precision Control of CRISPR-Cas9 Using Small Molecules and Light. PubMed Central. [Link]

-

CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

-

Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations. PubMed. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 10. nbinno.com [nbinno.com]

- 11. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 13. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 17. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 20. ReverseDock [reversedock.biologie.uni-freiburg.de]

- 21. benchchem.com [benchchem.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. scispace.com [scispace.com]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 27. promega.com [promega.com]

- 28. researchgate.net [researchgate.net]

- 29. ulab360.com [ulab360.com]

- 30. ulab360.com [ulab360.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 33. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 34. benchchem.com [benchchem.com]

- 35. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 36. rna-seqblog.com [rna-seqblog.com]

- 37. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

- 38. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]

- 39. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 40. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility and Stability of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine, a heterocyclic compound of interest in contemporary drug discovery. Recognizing the critical role these physicochemical properties play in the translation of a chemical entity into a viable drug candidate, this document outlines both the theoretical underpinnings and detailed, field-proven experimental protocols. The methodologies described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the tools to generate robust and reliable data. This guide is structured to explain the causality behind experimental choices, ensuring that the user can not only execute the protocols but also interpret the results within the broader context of pharmaceutical development.

Introduction: The Significance of Physicochemical Profiling

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine belongs to a class of nitrogen-containing heterocyclic compounds that are prevalent in medicinal chemistry. The pyrimidine and thiazole rings are key pharmacophores found in numerous approved drugs, often contributing to target binding and modulating physicochemical properties. The primary amine in the methanamine substituent introduces a basic center, which is expected to significantly influence the compound's solubility and stability profile.

A thorough understanding of solubility is paramount as it directly impacts bioavailability, dose determination, and the feasibility of formulation development. Similarly, a comprehensive stability profile is essential for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a suitable shelf-life for the active pharmaceutical ingredient (API). The initial storage recommendation for this compound is to keep it in a dark place, sealed in a dry environment at 2-8°C, suggesting potential sensitivity to light, moisture, and heat.[1] This guide provides the experimental framework to rigorously quantify these sensitivities.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine | - |

| CAS Number | 1123169-55-0 | [1] |

| Molecular Formula | C₈H₈N₄S | [1] |

| Molecular Weight | 192.24 g/mol | [1] |

| Predicted LogP | 0.2 - 1.5 | In silico prediction |

| Predicted pKa | ~6.5-7.5 (amine), ~1-2 (pyrimidine) | In silico prediction |

Note: Predicted values are estimations and should be experimentally verified.

Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its oral bioavailability. For meaningful in vitro and in vivo studies, a compound must be sufficiently soluble in relevant biological media. This section outlines the protocols for determining both the kinetic and thermodynamic solubility of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine.

Theoretical Considerations

The structure of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine, featuring a primary amine and multiple nitrogen atoms in the heterocyclic rings, suggests that its solubility will be highly pH-dependent. The primary amine is expected to be protonated at physiological pH, which should enhance its aqueous solubility. Conversely, at higher pH values, the free base form will be more prevalent, likely leading to decreased solubility. The pyrimidine and thiazole rings contribute to the overall polarity of the molecule.

Experimental Protocols

This assay provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery for ranking compounds.[2][3]

Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) solution such that the final DMSO concentration is ≤1%.

-

Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.

-

Analysis: Analyze the plate using a nephelometer to measure light scattering, which indicates the presence of a precipitate. The highest concentration that does not show significant light scattering is reported as the kinetic solubility.[2][3]

This method determines the equilibrium solubility of the compound, which is a more accurate representation of its true solubility.[4][5]

Principle: An excess of the solid compound is agitated in a buffer until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.[6][7]

Data Presentation

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | 7.4 | 25 | ||

| Thermodynamic | 2.0 | 25 | ||

| Thermodynamic | 5.0 | 25 | ||

| Thermodynamic | 7.4 | 25 | ||

| Thermodynamic | 9.0 | 25 |

Experimental Workflow Diagram

Comprehensive Stability Profiling

Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a drug substance. Forced degradation studies, as outlined in the ICH guidelines, are a key component of this process.[6][8][9]

Theoretical Considerations and Potential Degradation Pathways

The chemical structure of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine suggests several potential areas of instability:

-

Oxidation: The primary amine and the sulfur atom in the thiazole ring are susceptible to oxidation.[10]

-

Hydrolysis: While the pyrimidine and thiazole rings are generally stable, extreme pH and high temperatures could lead to ring-opening or other hydrolytic degradation.

-

Photodegradation: Aromatic heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

Forced Degradation Studies Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions. A degradation of 5-20% is targeted to ensure that primary degradants are formed without excessive secondary degradation.[6]

General Procedure:

-

Prepare solutions of (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine at a known concentration (e.g., 1 mg/mL) in the respective stressor solutions.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC-UV method.

-

Calculate the percentage of degradation and perform a mass balance analysis.

Stress Conditions:

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60°C.

-

Timepoints: 2, 4, 8, 24 hours.

-

Neutralization: Add an equimolar amount of 0.1 M NaOH.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C.

-

Timepoints: 2, 4, 8, 24 hours.

-

Neutralization: Add an equimolar amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature.[10]

-

Timepoints: 2, 4, 8, 24 hours.

-

-

Thermal Degradation (Solid State and Solution):

-

Condition: 80°C (in a calibrated oven).

-

Timepoints: 1, 3, 7 days.

-

Samples: Solid compound and a solution in water.

-

-

Photostability (as per ICH Q1B): [1][11][12]

-

Condition: Expose the solid compound and a solution in water to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Data Presentation

| Stress Condition | Time | % Assay of Parent | % Degradation | Mass Balance (%) | No. of Degradants |

| 0.1 M HCl, 60°C | 24h | ||||

| 0.1 M NaOH, 60°C | 24h | ||||

| 3% H₂O₂, RT | 24h | ||||

| 80°C (Solid) | 7 days | ||||

| 80°C (Solution) | 7 days | ||||

| Photostability | - |

Stability Study Workflow Diagram

Analytical Methodologies

A validated stability-indicating analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.

HPLC Method Development

Objective: To develop a method that can separate the parent compound from all potential degradation products and impurities.

Recommended Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan).

-

Column Temperature: 30°C.

This method should be optimized based on the results of the forced degradation studies to ensure adequate resolution of all peaks.

Method Validation (as per ICH Q2(R1))[1][13][14]

Once developed, the analytical method must be validated for:

-

Specificity: The ability to distinguish the analyte from degradation products. This is demonstrated using stressed samples.

-

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Quantitation (LOQ) and Limit of Detection (LOD): Particularly for degradation products.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion